3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran
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Overview
Description
3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-2,2,4-trimethyl-2,3-dihydro-1-benzofuran: Lacks the nitro group, which is crucial for its antimicrobial and anticancer properties.
Uniqueness
3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is unique due to the presence of both bromine and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-2,2,4-trimethyl-7-nitro-3H-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-6-4-5-7(13(14)15)9-8(6)10(12)11(2,3)16-9/h4-5,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSZGSHPPQPRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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